![molecular formula C18H11NOS B2712053 Phenyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-43-4](/img/structure/B2712053.png)

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

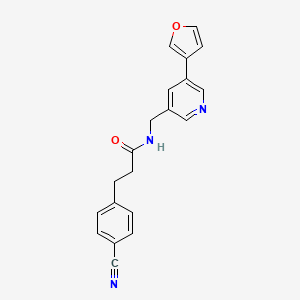

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone is a compound that has been synthesized and studied for its photophysical properties . It exhibits typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming a donor–acceptor architecture . The compound fluoresces in the blue-orange region on excitation at their ICT maxima in various solvents and neat solid film .

Synthesis Analysis

The compound has been synthesized by cyclocondensation . An efficient, mild, and convenient protocol for the synthesis of aryl (thieno [2,3- b ]quinolin-2-yl)methanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Molecular Structure Analysis

The compound possesses relatively low lying LUMO (− 3.65 to − 3.98 eV) comparable to reported n-type/electron-transporting materials . The HOMO and LUMO energy levels were evaluated by DFT and TD-DFT calculations .Chemical Reactions Analysis

The compound exhibits typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming a donor–acceptor architecture . This suggests that the compound may participate in reactions involving charge transfer.Physical And Chemical Properties Analysis

The compound exhibits good thermal stability as indicated by TGA analysis . It fluoresces in the blue-orange region on excitation at their ICT maxima in various solvents and neat solid film .Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been explored for their electronic absorption, excitation, and fluorescence properties in various solvents. A study by Al-Ansari (2016) focused on two such compounds, revealing dual fluorescence in non-polar and polar solvents and the role of intramolecular hydrogen bonding in stabilizing their structure. Quantum chemistry calculations supported these findings, highlighting the significance of these compounds in spectroscopic studies and potential applications in materials science (Al-Ansari, 2016).

Synthesis and Chemical Properties

The synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives has been a subject of interest. Alizadeh and Roosta (2018) developed an efficient protocol for synthesizing these compounds with excellent yield, providing valuable insights into their chemical properties. These findings are crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh & Roosta, 2018).

Microwave-Assisted Synthesis

Another study by Nandeshwarappa et al. (2005) presented an efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines. This solvent-free approach offers a novel way of producing these compounds, potentially enhancing their synthesis process for industrial applications (Nandeshwarappa et al., 2005).

Conformational Analysis

The conformational analysis of related compounds has been explored to understand their molecular structures better. Karkhut et al. (2014) synthesized a compound similar in structure and isolated its stable forms, performing calculations to establish their structures. This research aids in understanding the molecular behavior of such compounds, which is crucial in designing drugs and advanced materials (Karkhut et al., 2014).

Copolymer Synthesis

In the field of polymer science, Turac et al. (2011) investigated the electrochemical copolymerizations of derivatives, including this compound. This research contributes to the development of new conducting polymers, which have applications in electronics and materials engineering (Turac et al., 2011).

properties

IUPAC Name |

phenyl(thieno[2,3-b]quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NOS/c20-17(12-6-2-1-3-7-12)16-11-14-10-13-8-4-5-9-15(13)19-18(14)21-16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWDPUIMIOITGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2711974.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2711978.png)

![(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2711980.png)

![6-Methyl-3-oxa-6-aza-bicyclo[3.1.0]hexane](/img/structure/B2711981.png)

![2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2711987.png)

![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B2711993.png)